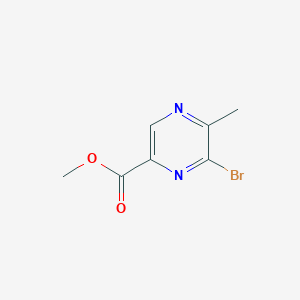

Methyl 6-bromo-5-methylpyrazine-2-carboxylate

CAS No.: 1166827-91-3

Cat. No.: VC4583612

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.049

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1166827-91-3 |

|---|---|

| Molecular Formula | C7H7BrN2O2 |

| Molecular Weight | 231.049 |

| IUPAC Name | methyl 6-bromo-5-methylpyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |

| Standard InChI Key | TZPBBQPUHKINGG-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(N=C1Br)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 6-bromo-5-methylpyrazine-2-carboxylate belongs to the pyrazine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name reflects its substitution pattern: a methyl group at position 5, a bromine atom at position 6, and a methyl ester at position 2 . The canonical SMILES representation \text{CC1=NC=C(N=C1Br)C(=O)OC and InChIKey provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.05 g/mol | |

| XLogP3-AA | 1.4 | |

| Topological Polar Surface Area | 52.1 Ų | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Boiling Point | 280.1 ± 35.0 °C (760 mmHg) |

The compound’s moderate lipophilicity (XLogP3-AA = 1.4) suggests balanced solubility in organic and aqueous media, while its polar surface area indicates potential hydrogen-bonding interactions .

Synthesis and Reaction Pathways

Key Reaction Steps:

Challenges in Synthesis

Bromination regioselectivity is a critical challenge, as competing reactions may lead to di-brominated byproducts. Optimal conditions—such as low temperatures (-45°C) and controlled stoichiometry—are essential to maximize yield . Additionally, the air sensitivity of intermediates like 2-bromo-5-methylpyrazine necessitates inert atmospheres during handling .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

Pyrazines are pivotal in drug discovery due to their ability to modulate biological targets. The bromo and ester groups in methyl 6-bromo-5-methylpyrazine-2-carboxylate offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of bipyrazines or mixed heterocycles with potential antiviral or anticancer activity . For instance, Stille coupling with organotin reagents has been employed to construct 2,2'-bipyrazine derivatives, which exhibit luminescent properties and metal-binding capabilities .

Materials Science

In materials chemistry, brominated pyrazines serve as precursors for conductive polymers and coordination complexes. The electron-withdrawing bromo group enhances electron deficiency, facilitating charge transport in organic semiconductors .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P261: Avoid breathing dust |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

| H335: Respiratory | P271: Use ventilation |

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic, asymmetric bromination methods could enhance regioselectivity and reduce reliance on stoichiometric brominating agents. Flow chemistry approaches may also improve scalability and safety .

Exploring Biological Activity

Screening derivatives for kinase inhibition or antimicrobial activity could unlock therapeutic applications. Computational modeling (e.g., molecular docking) may identify target proteins, guiding rational drug design .

Advanced Materials Development

Incorporating this pyrazine into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with tailored porosity and catalytic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume